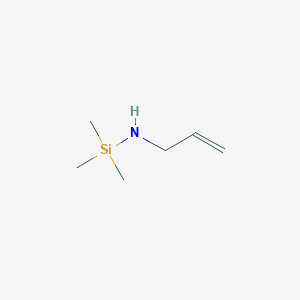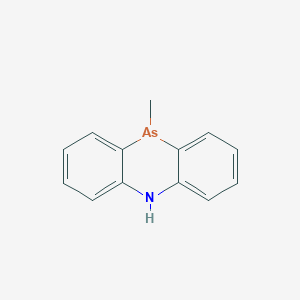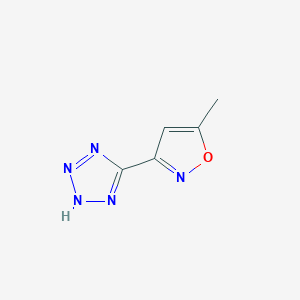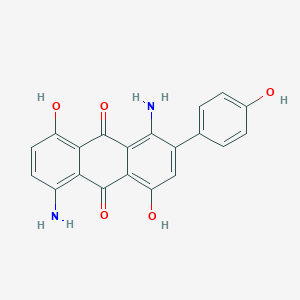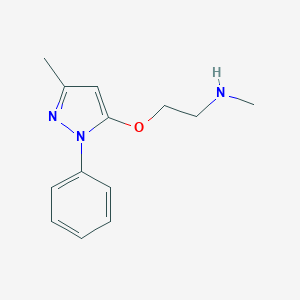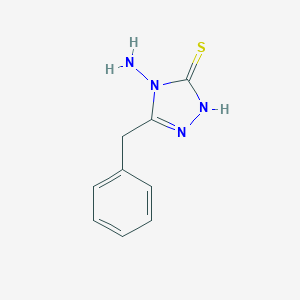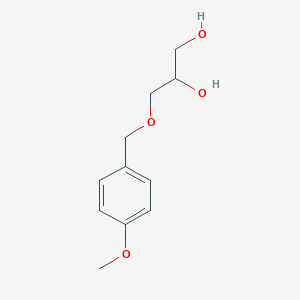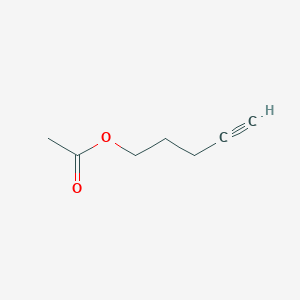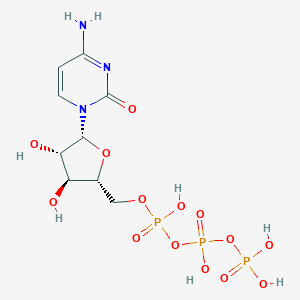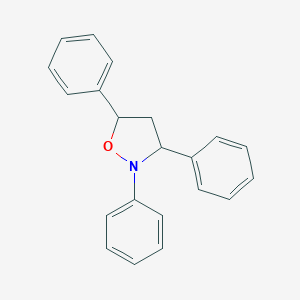
2,3,5-Triphenyl-1,2-oxazolidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,3,5-Triphenyl-1,2-oxazolidine is a cyclic organic compound that has been extensively used in scientific research. It is a colorless solid with a molecular formula of C21H19NO and a molecular weight of 301.38 g/mol. This compound has various applications in the field of chemistry, biochemistry, and pharmacology due to its unique chemical properties and structure.
作用机制
The mechanism of action of 2,3,5-Triphenyl-1,2-oxazolidine is not fully understood. However, it has been proposed that its biological activities are related to its ability to interact with biological macromolecules, such as proteins and nucleic acids. For example, it has been reported to bind to the DNA minor groove and inhibit the activity of DNA topoisomerase II, which is an enzyme involved in DNA replication and transcription.
Biochemical and Physiological Effects
2,3,5-Triphenyl-1,2-oxazolidine has various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase cascade and disrupting the mitochondrial membrane potential. It has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in macrophages and monocytes.
实验室实验的优点和局限性
One of the advantages of using 2,3,5-Triphenyl-1,2-oxazolidine in lab experiments is its ability to control the stereochemistry of reactions. It can improve the enantioselectivity of certain reactions and reduce the formation of unwanted byproducts. Another advantage is its unique chemical structure, which allows it to interact with biological macromolecules and exhibit various biological activities.
One of the limitations of using 2,3,5-Triphenyl-1,2-oxazolidine in lab experiments is its low solubility in water and other polar solvents. This can make it difficult to dissolve and handle in certain experiments. Another limitation is its potential toxicity, which can limit its use in certain applications.
未来方向
There are several future directions for the research and development of 2,3,5-Triphenyl-1,2-oxazolidine. One direction is the synthesis of new derivatives with improved biological activities and reduced toxicity. Another direction is the exploration of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. Additionally, further research is needed to fully understand its mechanism of action and its interactions with biological macromolecules.
合成方法
The synthesis of 2,3,5-Triphenyl-1,2-oxazolidine can be achieved through various methods. One of the most common methods is the reaction between an amine and an aldehyde in the presence of an acid catalyst. For example, the reaction between aniline and benzaldehyde in the presence of acetic acid can produce 2,3,5-Triphenyl-1,2-oxazolidine. Another method involves the reaction between a nitrile and an amine in the presence of a Lewis acid catalyst. For example, the reaction between benzonitrile and aniline in the presence of aluminum chloride can produce 2,3,5-Triphenyl-1,2-oxazolidine.
科学研究应用
2,3,5-Triphenyl-1,2-oxazolidine has various applications in scientific research. One of the most common applications is as a chiral auxiliary in asymmetric synthesis. It can be used to control the stereochemistry of reactions and improve the enantioselectivity of certain reactions. For example, it has been used as a chiral auxiliary in the synthesis of α-aminophosphonates and α-amino acids.
Another application of 2,3,5-Triphenyl-1,2-oxazolidine is in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-bacterial activities. For example, it has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been reported to have antibacterial activity against Staphylococcus aureus and Escherichia coli.
属性
CAS 编号 |
13787-96-7 |
|---|---|
产品名称 |
2,3,5-Triphenyl-1,2-oxazolidine |
分子式 |
C21H19NO |
分子量 |
301.4 g/mol |
IUPAC 名称 |
2,3,5-triphenyl-1,2-oxazolidine |
InChI |
InChI=1S/C21H19NO/c1-4-10-17(11-5-1)20-16-21(18-12-6-2-7-13-18)23-22(20)19-14-8-3-9-15-19/h1-15,20-21H,16H2 |
InChI 键 |
VSFTVFBJKLFFHU-UHFFFAOYSA-N |
SMILES |
C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
规范 SMILES |
C1C(N(OC1C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
同义词 |
2,3,5-Triphenylisoxazolidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



